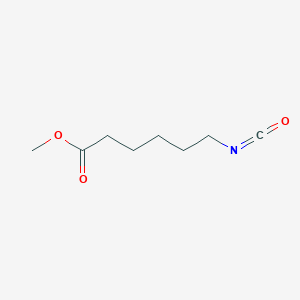

Methyl 6-isocyanatohexanoate

Description

Significance of Isocyanates in Organic Synthesis and Polymer Science

Isocyanates are a class of organic compounds characterized by the functional group R−N=C=O. They are highly reactive electrophiles, readily participating in addition reactions with nucleophiles such as alcohols, amines, and water. mdpi.com This reactivity is the cornerstone of their widespread use in organic synthesis and, most notably, in polymer chemistry.

The reaction of a diisocyanate with a polyol (a molecule with multiple hydroxyl groups) forms polyurethanes, a versatile class of polymers with applications ranging from flexible and rigid foams to elastomers, coatings, and adhesives. researchgate.netgoogle.com The properties of the resulting polyurethane can be tailored by carefully selecting the diisocyanate and polyol monomers. ontosight.ai Aromatic isocyanates typically impart rigidity to the polymer structure, while aliphatic isocyanates are often used to produce more flexible and light-stable polyurethanes. google.com

Beyond polyurethane synthesis, isocyanates are valuable intermediates in the synthesis of a variety of organic molecules, including ureas (from reaction with amines) and carbamates (from reaction with alcohols). mdpi.comontosight.ai The Curtius rearrangement, a key reaction in organic synthesis, proceeds through an isocyanate intermediate to produce primary amines from carboxylic acids. ontosight.ai

Overview of Research Trajectories for Methyl 6-isocyanatohexanoate

While direct research on this compound is not extensively documented in publicly available literature, its structural similarity to other lysine-based isocyanates, such as lysine (B10760008) diisocyanate methyl ester, provides a strong indication of its potential research trajectories. These trajectories primarily revolve around the synthesis of functional and biocompatible polyurethanes for specialized applications.

One of the most promising areas of research for compounds like this compound is in the field of biomedical materials . The use of aliphatic isocyanates is particularly desirable in medical applications because their degradation products are generally less toxic than those of aromatic isocyanates. nih.gov Research has focused on synthesizing biocompatible and biodegradable polyurethanes for applications such as tissue engineering scaffolds and drug delivery systems. ontosight.ai The ester functionality in this compound offers a site for hydrolysis, which can contribute to the biodegradability of the resulting polymer.

Another significant research trajectory is the development of functional polymers and surfaces . The isocyanate group can be used to graft the monomer onto surfaces containing hydroxyl or amine groups, thereby modifying the surface properties. rsc.orgresearchgate.net The methyl ester group, on the other hand, can be hydrolyzed to a carboxylic acid, which can then be used for further functionalization, for instance, by attaching biomolecules or other polymers. This allows for the creation of materials with tailored surface chemistry for specific applications.

The synthesis of these specialized isocyanates often involves the reaction of the corresponding amine (in this case, the methyl ester of 6-aminohexanoic acid) with phosgene (B1210022) or a phosgene equivalent like diphosgene or triphosgene (B27547). google.comgoogle.com Researchers are also exploring more sustainable and safer synthesis routes to avoid the use of highly toxic phosgene. ontosight.ai

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 29640-13-9 |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 171.19 g/mol |

| IUPAC Name | This compound |

| SMILES | COC(=O)CCCCCN=C=O |

| InChI Key | GDUIXXVCMDFRFQ-UHFFFAOYSA-N |

This table is generated based on data from various chemical suppliers and databases. biosynth.comsigmaaldrich.com

Table 2: Key Research Areas and Potential Applications

| Research Area | Focus | Potential Applications |

| Biomedical Polyurethanes | Synthesis of biocompatible and biodegradable polymers. | Tissue engineering scaffolds, drug delivery vehicles, medical implants. ontosight.ainih.gov |

| Functional Polymers | Creation of polymers with reactive side chains for further modification. | Smart materials, responsive hydrogels. |

| Surface Modification | Grafting onto surfaces to alter their chemical and physical properties. | Biocompatible coatings for medical devices, functionalized nanoparticles. rsc.orgresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-isocyanatohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-12-8(11)5-3-2-4-6-9-7-10/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUIXXVCMDFRFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 6 Isocyanatohexanoate

Precursor Chemistry and Intermediate Derivatization for Methyl 6-isocyanatohexanoate Synthesis

The most logical and commonly employed precursor for the synthesis of this compound is methyl 6-aminohexanoate (B3152083) . This precursor already contains the required six-carbon chain and the methyl ester functionality. The primary synthetic challenge lies in the selective conversion of the terminal amino group into an isocyanate group.

Methyl 6-aminohexanoate is typically prepared via the esterification of 6-aminohexanoic acid. A common laboratory-scale method involves the reaction of 6-aminohexanoic acid with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or thionyl chloride. The reaction with thionyl chloride in methanol is particularly effective as it generates hydrogen chloride in situ, which catalyzes the esterification.

An alternative and convenient method for the synthesis of amino acid methyl esters, including potentially methyl 6-aminohexanoate, involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature. This method is known for its mild conditions and good to excellent yields for a variety of amino acids.

For industrial-scale production, enzymatic processes are also being explored. For instance, a one-pot process starting from ε-caprolactone has been demonstrated for the synthesis of methyl 6-aminohexanoate, involving a sequence of enzymatic reactions.

The primary intermediate derivatization step in the synthesis of this compound is the conversion of the amino group of methyl 6-aminohexanoate into a species that can be readily transformed into an isocyanate. The nature of this intermediate depends on the chosen reaction pathway for isocyanate formation.

Reaction Pathways for Isocyanate Group Formation in this compound

There are two principal reaction pathways for the formation of the isocyanate group in this compound: phosgenation and non-phosgene routes.

Phosgenation Route: This is the traditional and most widely used industrial method for isocyanate synthesis. It involves the reaction of the primary amine precursor, methyl 6-aminohexanoate, with phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene (trichloromethyl chloroformate) or triphosgene (B27547) (bis(trichloromethyl) carbonate).

The reaction with triphosgene is often preferred in laboratory settings due to its solid nature, which makes it easier and safer to handle than gaseous phosgene. The reaction is typically carried out in a biphasic system, for example, an organic solvent such as methylene (B1212753) chloride and a saturated aqueous solution of a weak base like sodium bicarbonate. The base neutralizes the hydrogen chloride byproduct generated during the reaction. This method has been successfully applied to the synthesis of various amino acid ester isocyanates with high yields. orgsyn.org

Non-Phosgene Routes: Due to the high toxicity of phosgene, significant research has been directed towards developing phosgene-free methods for isocyanate synthesis. A prominent non-phosgene route is the Curtius Rearrangement . This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate and nitrogen gas. wikipedia.orgchemistrysteps.com

For the synthesis of this compound via this route, the precursor would be 6-(methoxycarbonyl)hexanehydrazide, which is then converted to the corresponding acyl azide. The subsequent rearrangement produces the desired isocyanate. The Curtius rearrangement is known for its mild reaction conditions and the formation of clean byproducts. chemistrysteps.comnih.gov A one-pot procedure for the Curtius rearrangement, converting carboxylic acids directly to carbamates (which are derivatives of isocyanates), has been developed using reagents like diphenylphosphoryl azide (DPPA).

Another emerging non-phosgene approach involves the use of carbon dioxide as a C1 source. For instance, the dehydration of carbamic acids, formed from the reaction of amines and CO₂, can lead to isocyanates under mild conditions. scholaris.ca

Optimization of Synthetic Conditions for this compound Yield and Purity

The optimization of synthetic conditions is crucial to maximize the yield and purity of this compound. The key parameters to consider depend on the chosen synthetic pathway.

For the phosgenation route using triphosgene, the following factors are critical:

Stoichiometry of Reagents: The molar ratio of methyl 6-aminohexanoate to triphosgene needs to be carefully controlled. Typically, a slight excess of the phosgene equivalent is used to ensure complete conversion of the amine.

Temperature: The reaction is often conducted at low temperatures, typically in an ice bath (0 °C), to control the exothermicity of the reaction and minimize side reactions.

Reaction Time: The reaction is generally rapid, often completing within a short period (e.g., 15 minutes). orgsyn.org Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) or infrared (IR) spectroscopy (monitoring the appearance of the characteristic isocyanate peak around 2270 cm⁻¹) is essential.

Base and Solvent System: The choice of base and solvent system is important for efficient reaction and product isolation. A biphasic system with a mild inorganic base is effective in neutralizing the HCl byproduct without promoting side reactions of the isocyanate product.

The table below summarizes typical reaction conditions for the synthesis of an amino acid ester isocyanate using triphosgene, which can be adapted for this compound.

| Parameter | Condition | Rationale |

| Phosgene Source | Triphosgene | Safer and easier to handle solid compared to gaseous phosgene. |

| Solvent | Methylene Chloride | Good solubility for the starting material and product. |

| Base | Saturated aq. NaHCO₃ | Neutralizes HCl byproduct without being overly reactive. |

| Temperature | 0 °C (Ice Bath) | Controls exothermicity and minimizes side reactions. |

| Reaction Time | ~15 minutes | The reaction is typically fast. |

For the Curtius rearrangement , optimization would focus on:

Formation of the Acyl Azide: Efficient conversion of the corresponding carboxylic acid or acyl chloride to the acyl azide is the first step.

Rearrangement Conditions: The temperature and solvent for the thermal rearrangement need to be optimized to ensure complete conversion without decomposition of the product.

Trapping of the Isocyanate: If the isocyanate is not isolated, the conditions for its subsequent reaction (e.g., with an alcohol to form a carbamate) need to be optimized.

Scalable Synthesis and Process Intensification Approaches for this compound

The scalable synthesis of this compound, particularly for industrial applications, requires consideration of safety, efficiency, and cost-effectiveness. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient technologies, is highly relevant for isocyanate production.

Continuous Flow Chemistry: A key approach to process intensification for the synthesis of isocyanates is the use of continuous flow reactors. This technology offers significant advantages, especially when dealing with hazardous reagents like phosgene or unstable intermediates like acyl azides.

In a continuous flow setup, small volumes of reactants are continuously mixed and reacted in a microreactor or a tube reactor. This allows for:

Enhanced Safety: The small reaction volumes minimize the risk associated with handling hazardous materials. For the Curtius rearrangement, the potentially explosive acyl azide intermediate is generated and consumed in situ, preventing its accumulation.

Precise Control of Reaction Parameters: Temperature, pressure, and residence time can be precisely controlled, leading to higher yields and purities.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, which is crucial for controlling highly exothermic reactions like phosgenation.

Scalability: Scaling up production is achieved by running the flow reactor for a longer duration or by using multiple reactors in parallel ("scaling out"), rather than increasing the size of the reactor vessel.

Both phosgenation and non-phosgene routes, such as the Curtius rearrangement, have been successfully adapted to continuous flow processes for the synthesis of various isocyanates. rsc.org This approach would be highly suitable for the safe and efficient large-scale production of this compound.

Alternative Energy Sources: Process intensification can also involve the use of alternative energy sources like microwaves or ultrasound to accelerate reaction rates and improve efficiency. These techniques could potentially be applied to the synthesis of this compound to reduce reaction times and energy consumption.

Reactivity and Mechanistic Studies of Methyl 6 Isocyanatohexanoate

Fundamental Reaction Pathways of the Isocyanate Moiety in Methyl 6-isocyanatohexanoate

The isocyanate group of this compound is a versatile functional group that participates in a variety of addition reactions. The core reactivity stems from the cumulative double bonds in the -N=C=O structure, which makes the central carbon atom highly susceptible to attack by nucleophiles. nih.gov

The most prominent reaction of this compound is its reaction with alcohols to form urethanes (also known as carbamates). This reaction is of paramount importance in the synthesis of polyurethanes when di- or poly-isocyanates are used. nih.gov With a mono-alcohol, the reaction proceeds as follows:

Reaction with Alcohols (Urethane Formation):

R'-OH + O=C=N-(CH₂)₅-COOCH₃ → R'-O-C(=O)-NH-(CH₂)₅-COOCH₃

Similarly, this compound reacts with other nucleophiles containing active hydrogen atoms:

Reaction with Water: The initial reaction with water forms an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. The resulting amine can further react with another isocyanate molecule to form a urea (B33335) linkage. nih.gov

H₂O + O=C=N-(CH₂)₅-COOCH₃ → [HO-C(=O)-NH-(CH₂)₅-COOCH₃] (Carbamic Acid)

[HO-C(=O)-NH-(CH₂)₅-COOCH₃] → H₂N-(CH₂)₅-COOCH₃ + CO₂

H₂N-(CH₂)₅-COOCH₃ + O=C=N-(CH₂)₅-COOCH₃ → H₃COOC-(CH₂)₅-NH-C(=O)-NH-(CH₂)₅-COOCH₃ (Urea)

Reaction with Amines: Primary and secondary amines react readily with the isocyanate group to form ureas. nih.gov

R'-NH₂ + O=C=N-(CH₂)₅-COOCH₃ → R'-NH-C(=O)-NH-(CH₂)₅-COOCH₃

Reaction with Carboxylic Acids: This reaction leads to the formation of an amide and carbon dioxide, proceeding through an unstable mixed anhydride (B1165640) intermediate. nih.gov

Beyond these primary reactions, the isocyanate group can also undergo self-addition reactions, such as dimerization to form uretdiones and trimerization to form isocyanurates, particularly at elevated temperatures or in the presence of specific catalysts. nih.gov

Reaction Kinetics and Thermodynamic Considerations for this compound Transformations

While specific kinetic and thermodynamic data for this compound are scarce in the literature, valuable insights can be drawn from studies on structurally similar aliphatic isocyanates, such as hexamethylene diisocyanate (HDI) and hexyl isocyanate.

Reaction Kinetics: The uncatalyzed reaction between an isocyanate and an alcohol is generally considered to follow second-order kinetics. researchgate.net However, the reaction mechanism is more complex than a simple bimolecular collision. Studies have shown that the reaction can be catalyzed by an excess of the alcohol reactant. nih.gov This is attributed to the formation of hydrogen-bonded alcohol associates (dimers, trimers, etc.) that act as more potent nucleophiles. nih.govkuleuven.be The reaction rate is therefore dependent on the concentration and degree of association of the alcohol. kuleuven.be

Furthermore, the urethane (B1682113) product itself can act as a catalyst, leading to an autocatalytic effect that can cause the reaction rate to increase as the reaction progresses. nih.govehu.es The reactivity of alcohols with isocyanates generally follows the order: primary > secondary > tertiary, due to steric hindrance. kuleuven.be

Activation energies for the uncatalyzed reaction of aliphatic isocyanates with alcohols are typically in the range of 40-90 kJ/mol. researchgate.net For instance, the reaction of phenyl isocyanate with various primary alcohols shows activation energies around 30 kJ/mol. researchgate.net For the reaction of 1,6-hexamethylene diisocyanate with a poly(carbonate-co-ester)diol, an activation enthalpy of 40.2 kJ/mol has been reported for the uncatalyzed reaction. researchgate.net

Interactive Data Table: Apparent Activation Energies for Reactions of Isocyanates with Alcohols

| Isocyanate | Alcohol | Solvent | Activation Energy (Ea) in kJ/mol |

| Phenyl Isocyanate | Propan-1-ol | THF/Alcohol | 30.4 |

| Phenyl Isocyanate | Butan-1-ol | THF/Alcohol | 30.2 |

| Phenyl Isocyanate | Propan-2-ol | THF/Alcohol | 38.1 |

| Phenyl Isocyanate | Butan-2-ol | THF/Alcohol | 38.6 |

| 1,6-Hexamethylene Diisocyanate | Poly(carbonate-co-ester)diol | Bulk | 40.2 |

Data sourced from related studies on similar isocyanates. researchgate.netresearchgate.net

Thermodynamic Considerations: The reaction of isocyanates with alcohols to form urethanes is an exothermic process. researchgate.net The enthalpy of reaction (ΔH) for the formation of a urethane from an aliphatic isocyanate and an alcohol is generally in the range of -40 to -80 kJ/mol. researchgate.net Quantum-chemical studies on the reaction of phenyl isocyanate with methanol (B129727) associates have shown that the enthalpy and entropy of the reaction increase with the degree of methanol association. researchgate.net The reaction is also characterized by a large negative entropy of activation (ΔS*), which for the uncatalyzed reaction of 1,6-hexamethylene diisocyanate with a poly(carbonate-co-ester)diol was found to be -173.5 J/K·mol. researchgate.net This is indicative of a highly ordered transition state.

Catalysis in Organic Reactions Involving this compound

The reaction of this compound with nucleophiles, particularly alcohols, can be significantly accelerated by the use of catalysts. Catalysis is crucial in many industrial applications to ensure reasonable reaction times and to control the selectivity of the reaction. Catalysts for isocyanate reactions can be broadly classified into basic and acidic types. google.comresearchgate.net

Base Catalysis: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are common basic catalysts. The mechanism is believed to involve the formation of a complex between the amine and the alcohol through hydrogen bonding, which increases the nucleophilicity of the alcohol.

Acid Catalysis: Lewis acids, such as organotin compounds (e.g., dibutyltin (B87310) dilaurate, DBTDL), are highly effective catalysts for the isocyanate-alcohol reaction. The proposed mechanism involves the formation of a ternary complex between the catalyst, the isocyanate, and the alcohol, which facilitates the nucleophilic attack. researchgate.net Strong protic acids, like triflic acid, have also been shown to be extremely active catalysts for polyurethane formation. acs.org

The general mechanisms for catalysis involve either the activation of the alcohol (nucleophilic activation) or the isocyanate (electrophilic activation). acs.org

Nucleophilic Activation: A basic catalyst can deprotonate the alcohol, increasing its nucleophilicity.

Electrophilic Activation: An acidic catalyst can coordinate to the oxygen or nitrogen atom of the isocyanate group, increasing the electrophilicity of the carbonyl carbon. acs.org

Interactive Data Table: Common Catalysts for Isocyanate Reactions

| Catalyst Type | Example Catalyst | Proposed Activation Mechanism |

| Tertiary Amine | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Nucleophilic (Alcohol Activation) |

| Organotin | Dibutyltin Dilaurate (DBTDL) | Electrophilic (Isocyanate Activation) & Nucleophilic (Alcohol Activation) |

| Strong Acid | Triflic Acid | Electrophilic (Isocyanate Activation) |

Solvent Effects and Reaction Environment Influences on this compound Reactivity

The solvent in which the reaction of this compound is carried out can have a profound impact on the reaction rate and mechanism. The polarity of the solvent, its ability to form hydrogen bonds, and its capacity to solvate the reactants and transition states are all important factors.

Generally, for the uncatalyzed reaction of isocyanates with alcohols, the reaction rate tends to decrease with increasing solvent polarity. fz-juelich.de This is because polar solvents can solvate the alcohol molecules, reducing their ability to form the more reactive self-associates. fz-juelich.de Non-polar, aprotic solvents often lead to higher reaction rates as they promote the formation of these alcohol aggregates.

The reaction environment, including temperature and the stoichiometry of the reactants, also plays a critical role. An increase in temperature generally leads to a higher reaction rate, as would be expected from the Arrhenius equation. As mentioned earlier, an excess of either the alcohol or the isocyanate can lead to catalytic effects that enhance the reaction rate. nih.govmdpi.com

Polymerization Chemistry of Methyl 6 Isocyanatohexanoate

Homopolymerization Mechanisms and Kinetics of Methyl 6-isocyanatohexanoate

The homopolymerization of isocyanates can proceed through several mechanisms, with anionic and coordination polymerization being the most prominent for achieving well-defined polymers. researchgate.netwikipedia.org For functionalized isocyanates, achieving a living polymerization, which allows for precise control over molecular weight and narrow molecular weight distributions, is crucial for creating advanced materials. scispace.com

Anionic polymerization is a common method for isocyanates. However, the high reactivity of the isocyanate group can lead to side reactions, such as trimerization, which terminates the growing polymer chain. researchgate.netscispace.com To achieve a living anionic polymerization, specific initiators and reaction conditions are employed. For instance, the use of sodium benzanilide (Na-BA) as an initiator in tetrahydrofuran (THF) at low temperatures (e.g., -98 °C) has been shown to control the polymerization of isocyanates with reactive side groups. acs.org This control is attributed to the stabilization of the propagating chain end, which prevents the undesired trimerization reaction. researchgate.net

A study on the anionic polymerization of a closely related monomer, methoxycarbonylaminohexyl isocyanate (MAHI), initiated by sodium benzanilide in THF at -98°C, resulted in an insoluble polymer. However, by extending the ester side chain, for example to a propyl or pentyl group, soluble polymers with high yields (~99%) and narrow polydispersity indices (PDI between 1.08 and 1.22) were obtained. acs.org This suggests that the side chain structure plays a critical role in the solubility and processability of the resulting polymer. The kinetics of such polymerizations typically show a linear relationship between the number-average molecular weight (Mn) and the monomer-to-initiator molar ratio, which is a key indicator of a living polymerization process. acs.org

Coordination polymerization, often catalyzed by organotitanium(IV) compounds, is another effective method for polymerizing isocyanates with functionalized side chains. acs.orgnih.gov This mechanism can provide excellent control over the polymer's stereochemistry, leading to helical polymer structures. researchgate.net

Table 1: Anionic Polymerization of n-Alkoxycarbonylaminohexyl Isocyanates (Analogs to this compound)

| Monomer | Initiator | Solvent | Temperature (°C) | Yield (%) | PDI | Polymer Solubility |

|---|---|---|---|---|---|---|

| Methoxycarbonylaminohexyl isocyanate (MAHI) | Na-BA | THF | -98 | - | - | Insoluble |

| n-Propyloxycarbonylaminohexyl isocyanate (PAHI) | Na-BA | THF | -98 | ~98 | 1.18 - 1.22 | Soluble |

| n-Pentanoxycarbonylaminohexyl isocyanate (PEAHI) | Na-BA | THF | -98 | ~99 | 1.08 - 1.14 | Soluble |

Data sourced from a study on analogous isocyanates containing reactive carbamate groups. acs.org

Copolymerization of this compound with Diverse Monomers

Copolymerization expands the range of properties achievable with polyisocyanates by incorporating different monomer units into the polymer chain. This can be done to create statistical, block, or graft copolymer architectures. nih.govmdpi.com

Statistical copolymers are synthesized by polymerizing two or more monomers together, resulting in a random distribution of monomer units along the polymer chain. The synthesis of statistical copolymers of n-hexyl isocyanate (HIC) and 3-(triethoxysilyl)propyl isocyanate (TESPI) via a coordination polymerization mechanism using a chiral half-titanocene complex as an initiator has been demonstrated. nih.gov This approach yields well-defined copolymers, and the monomer reactivity ratios can be calculated to understand the incorporation of each monomer. researchgate.net A similar strategy could be employed for the statistical copolymerization of this compound with other isocyanates or potentially with other types of monomers, provided a suitable initiator is chosen that is compatible with both monomer types.

Block copolymers are comprised of two or more long sequences (blocks) of different monomers. The living nature of controlled isocyanate polymerization is particularly advantageous for synthesizing well-defined block copolymers. researchgate.net This is typically achieved through the sequential addition of different monomers to the living polymer chain.

For example, the living anionic polymerization of n-pentanoxycarbonylaminohexyl isocyanate (PEAHI), an analog of this compound, has been successfully used to initiate the polymerization of n-hexyl isocyanate (HIC), forming a block copolymer. acs.org This demonstrates the feasibility of creating block copolymers where one block contains the functional ester side chain. Such architectures are of interest for creating self-assembling materials and thermoplastic elastomers. mdpi.commdpi.com

Table 2: Example of Block Copolymer Synthesis via Living Anionic Polymerization

| First Monomer | Second Monomer | Resulting Architecture | Key Feature |

|---|---|---|---|

| n-Pentanoxycarbonylaminohexyl isocyanate (PEAHI) | n-Hexyl isocyanate (HIC) | Poly(PEAHI)-block-Poly(HIC) | Combines functional and non-functional isocyanate blocks |

Based on findings from analogous functional isocyanates. acs.org

Graft copolymers consist of a main polymer backbone with one or more side chains of a different polymer. cmu.edu There are three main strategies for synthesizing graft copolymers: "grafting through," "grafting from," and "grafting to."

Grafting through : This method involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). One could envision synthesizing a this compound-terminated macromonomer and copolymerizing it with another monomer.

Grafting from : This strategy requires a polymer backbone with initiator sites from which the side chains can be grown. For instance, a polymer backbone could be functionalized with groups capable of initiating the polymerization of this compound.

Grafting to : In this approach, pre-synthesized side chains are attached to a polymer backbone. A homopolymer of this compound could be prepared with a reactive end group that can then be "clicked" onto a complementary functionalized backbone.

Control over Polymer Architecture and Molecular Weight in this compound Polymerizations

The ability to control polymer architecture and molecular weight is paramount for tailoring material properties. For polymers derived from this compound, this control is primarily achieved through living polymerization techniques. researchgate.netscispace.com

As discussed, living anionic polymerization offers excellent control over the molecular weight, which can be predicted based on the molar ratio of the monomer to the initiator. acs.org Furthermore, this method yields polymers with a narrow polydispersity index (PDI), indicating a uniform chain length. The sequential addition of monomers in a living system allows for the creation of complex architectures like block copolymers with precisely defined block lengths. mdpi.com

Coordination polymerization also provides a high degree of control. The choice of catalyst and reaction conditions can influence not only the molecular weight and PDI but also the stereoregularity of the polymer chain, which in the case of polyisocyanates, dictates their helical conformation. researchgate.net

Structure-Property Relationships in Polymeric Materials Derived from this compound

The presence of the flexible hexanoate side chain with a terminal methyl ester group is expected to influence the polymer's properties significantly. Compared to poly(n-hexyl isocyanate), which is a well-studied rod-like polymer, the ester group in the side chain of poly(this compound) can introduce polarity and the potential for hydrogen bonding. This could affect the polymer's solubility, thermal properties (like the glass transition temperature), and mechanical behavior. acs.org

Furthermore, since this compound is derived from lysine (B10760008), its polymers are candidates for biomedical applications. The degradation of polyurethanes made from lysine diisocyanate yields the biocompatible amino acid lysine, which is a significant advantage over traditional polyurethanes that can release toxic aromatic diamines. nih.govrug.nl It is anticipated that polymers of this compound would also exhibit favorable degradation profiles.

Applications of Methyl 6 Isocyanatohexanoate in Advanced Materials Science

Polyurethane and Polyurea Systems Utilizing Methyl 6-isocyanatohexanoate

This compound serves as a crucial monomer in the synthesis of specialized polyurethanes and polyureas. The isocyanate group readily reacts with polyols and polyamines to form the characteristic urethane (B1682113) and urea (B33335) linkages, respectively. The presence of the methyl ester group along the polymer backbone introduces a degree of polarity and potential for post-polymerization modification.

In polyurethane systems, the reaction of this compound with various diols or polyols leads to the formation of linear or cross-linked polymers. The properties of these polyurethanes are highly dependent on the structure of the polyol used. For instance, using long-chain, flexible polyols results in elastomeric materials, while short-chain, rigid diols contribute to harder, more rigid plastics. The aliphatic nature of the isocyanate ensures good UV stability, making these polyurethanes suitable for outdoor applications.

Similarly, in polyurea systems, the reaction with diamines is typically rapid, allowing for fast-curing materials often used in coatings and linings. The general reaction for the formation of a polyurea from a diamine and a diisocyanate is a well-established principle in polymer chemistry researchgate.net. The resulting polyurea will exhibit properties influenced by both the diamine and the isocyanate structure.

Table 1: Comparison of Isocyanate Types in Polyurethane Synthesis

| Isocyanate Type | Key Structural Feature | Resulting Polymer Properties |

|---|---|---|

| Aromatic (e.g., MDI, TDI) | Contains benzene (B151609) rings | High strength, rigidity, but lower UV stability |

| Aliphatic (e.g., HDI, IPDI) | Linear or cyclic alkyl chains | Good flexibility, excellent UV and light stability mdpi.com |

| This compound | Aliphatic chain with a pendant methyl ester group | Good flexibility, UV stability, and potential for further functionalization |

Development of Functional Coatings and Adhesives Based on this compound Derivatives

The unique structure of this compound makes it an attractive candidate for developing functional coatings and adhesives. The isocyanate group provides strong adhesion to a variety of substrates through the formation of covalent bonds with surface functional groups (e.g., hydroxyl, amine). The aliphatic backbone contributes to good weatherability and resistance to degradation from UV radiation, a desirable trait for protective coatings mdpi.comepa.gov.

The methyl ester group can be hydrolyzed to a carboxylic acid, which can then be used for further cross-linking or to improve adhesion to specific substrates. This functionality allows for the creation of "smart" coatings that can respond to environmental stimuli or self-heal. For example, the introduction of specific functional groups can enhance properties like scratch resistance or hydrophobicity mdpi.commdpi.com.

In adhesive formulations, polymers derived from this compound can offer a good balance of flexibility and strength. The ability to tune the polymer's properties by selecting different co-monomers (polyols or polyamines) allows for the development of adhesives tailored for specific applications, from flexible packaging to more rigid structural bonding.

Elastomers and Foams Incorporating this compound-Derived Segments

The incorporation of this compound-derived segments into polymer chains is a key strategy for producing elastomers and foams with specific performance characteristics. In elastomers, the flexible aliphatic chain of the isocyanate contributes to the material's elasticity and low-temperature performance. The mechanical properties of polyurethane elastomers, such as Young's modulus, tensile strength, and elongation at break, are highly dependent on the structure of both the isocyanate and the polyol used in their synthesis researchgate.netmdpi.comscidb.cnsemanticscholar.org.

In the production of polyurethane foams, this compound can be used in conjunction with a blowing agent (either chemical or physical) to create a cellular structure. The reactivity of the isocyanate group with water can be utilized to generate carbon dioxide as a blowing agent in flexible foams. The properties of the resulting foam, such as density, cell structure, and compressive strength, are determined by the formulation, including the type of polyol, surfactant, catalyst, and the isocyanate-to-water ratio. While specific data on foams from this compound is limited, the general principles of polyurethane foam formation apply nih.gov.

Table 2: Key Parameters in Polyurethane Elastomer and Foam Formulation

| Component | Role | Influence on Properties |

|---|---|---|

| Isocyanate | Forms hard segments | Affects hardness, strength, and thermal stability |

| Polyol | Forms soft segments | Controls flexibility, elasticity, and low-temperature behavior |

| Chain Extender | Reacts with isocyanate to build molecular weight | Increases hardness and modulus |

| Blowing Agent | Creates cellular structure in foams | Determines foam density and thermal insulation properties |

| Catalyst | Controls reaction rates | Influences curing time and processing characteristics |

Novel Polymer Composites and Nanomaterials from this compound

The reactivity of the isocyanate group makes this compound a valuable tool for the surface modification of nanoparticles and the creation of novel polymer composites. Nanoparticles such as silica, graphene oxide, and carbon nanotubes can be functionalized by reacting their surface hydroxyl or amine groups with the isocyanate. This covalent attachment improves the dispersion of the nanoparticles within a polymer matrix and enhances the interfacial adhesion between the filler and the polymer, leading to improved mechanical and thermal properties of the composite mdpi.comresearchgate.netmdpi.comdntb.gov.ua.

For example, graphene oxide can be functionalized with isocyanates to improve its dispersibility in organic solvents and its compatibility with polymer matrices mdpi.com. This functionalization can lead to nanocomposites with enhanced strength, conductivity, and thermal stability. Molecular dynamics simulations have shown that the mechanical properties of functionalized graphene are dependent on the type and distribution of the functional groups nih.govresearchgate.net.

The methyl ester group on the functionalized nanoparticles provides an additional site for further chemical reactions, allowing for the creation of multifunctional composites. These materials have potential applications in a wide range of fields, including aerospace, automotive, and electronics, where materials with a high strength-to-weight ratio and tailored functionalities are required.

Design of Supramolecular Polymeric Systems via this compound Reactions

Supramolecular chemistry offers a powerful approach to creating "smart" materials that can respond to external stimuli and exhibit properties like self-healing and recyclability. This compound is a promising building block for such systems due to its ability to participate in the formation of non-covalent interactions, particularly hydrogen bonds.

The urethane and urea groups formed from the reaction of the isocyanate are excellent hydrogen bond donors and acceptors. By designing polymer chains with specific arrangements of these groups, it is possible to create materials that self-assemble into well-defined nanostructures through hydrogen bonding nih.gov. These supramolecular polymers can exhibit unique mechanical and rheological properties that are not found in their covalently-linked counterparts researchgate.netnih.govnyu.edu.

Furthermore, the methyl ester group can be converted to other functional groups that can participate in different types of non-covalent interactions, such as metal-ligand coordination or host-guest interactions. This versatility allows for the design of complex, multi-responsive supramolecular systems. For instance, polymers containing quadruple hydrogen bonding units can exhibit exceptionally strong, yet reversible, physical interactions between chains google.com. The development of such materials opens up new possibilities for advanced adhesives, coatings, and biomedical devices nih.gov.

Derivatization and Functionalization Strategies for Methyl 6 Isocyanatohexanoate

Modification at the Carboxylate Ester Group of Methyl 6-isocyanatohexanoate

The methyl ester group of this compound can undergo several common transformations, including hydrolysis, transesterification, and amidation, to introduce new functionalities while preserving the reactive isocyanate group for subsequent reactions.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 6-isocyanatohexanoic acid. This transformation is typically carried out under basic conditions, for example, by reacting with sodium hydroxide (B78521) in a solvent mixture, followed by acidification. Care must be taken to control the reaction conditions to avoid unwanted reactions of the isocyanate group with water. The resulting carboxylic acid provides a new reactive handle for further modifications, such as coupling with amines to form amides via standard peptide coupling protocols.

Transesterification: This process involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to exchange the methyl group for a different alkyl or aryl group. This allows for the introduction of various functionalities, such as longer alkyl chains, or groups containing other reactive sites. The choice of catalyst, which can range from mineral acids like sulfuric acid to organometallic compounds, is crucial for achieving high yields and preventing side reactions with the isocyanate.

Amidation: Direct reaction of the methyl ester with an amine to form an amide is also a viable derivatization strategy. This reaction is often facilitated by heating or by the use of specific catalysts. This approach allows for the direct installation of a wide variety of amine-containing moieties, significantly expanding the diversity of accessible derivatives.

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | Base (e.g., NaOH), then Acid | Carboxylic Acid |

| Transesterification | Alcohol, Acid or Base Catalyst | Ester (with new alkyl/aryl group) |

| Amidation | Amine, Heat or Catalyst | Amide |

Synthesis of Multifunctional Building Blocks from this compound

The ability to selectively modify both the isocyanate and the carboxylate ester groups makes this compound an excellent starting material for the synthesis of multifunctional building blocks. These building blocks can then be used in more complex synthetic schemes, such as in the construction of polymers, dendrimers, or complex organic molecules.

For example, by first reacting the isocyanate group with a diol or a diamine in a controlled stoichiometry, it is possible to create a new molecule with a free hydroxyl or amine group at one end and the methyl ester at the other. The methyl ester can then be modified as described in section 6.1 to introduce a third functionality.

Alternatively, the methyl ester can be converted to a more reactive species, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester, after protecting or reacting the isocyanate group. This activated ester can then be used to react with a wider range of nucleophiles, further expanding the synthetic possibilities.

The strategic combination of these derivatization and functionalization reactions allows for the rational design and synthesis of a diverse array of multifunctional building blocks tailored for specific applications in materials science, medicinal chemistry, and beyond.

Advanced Analytical and Spectroscopic Characterization in Research on Methyl 6 Isocyanatohexanoate

Spectroscopic Probes for Reaction Monitoring and Structural Elucidation of Methyl 6-isocyanatohexanoate and its Products

Spectroscopy serves as a fundamental tool for monitoring the synthesis and polymerization of this compound. It allows for real-time tracking of functional group transformations and detailed analysis of the final polymer architecture.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying and quantifying the key functional groups in this compound and its derivatives. The isocyanate (-N=C=O) group has a very strong and distinct absorption band in the IR spectrum, making it an excellent probe for reaction monitoring. remspec.comspectroscopyonline.com

The asymmetric stretching vibration of the -N=C=O group appears in a region of the mid-IR spectrum that is typically free from other interfering absorptions, generally between 2250 and 2285 cm⁻¹. remspec.com This characteristic peak's intensity is directly proportional to the concentration of the isocyanate. cdc.gov Consequently, techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used in situ to follow the consumption of the isocyanate group during polymerization reactions, providing real-time kinetic data. remspec.commt.com As the reaction proceeds, the disappearance of the isocyanate peak is accompanied by the appearance of new peaks corresponding to the newly formed linkages, such as the urethane (B1682113) group. spectroscopyonline.com

Key vibrational modes for polyurethanes derived from isocyanates include the N-H stretch, C=O stretch, and C-O stretch of the urethane linkage. spectroscopyonline.com The unreacted carbonyl group (C=O) of an isocyanurate structure, which can form through side reactions, shows a strong vibration around 1680 cm⁻¹. cdc.gov

Table 1: Characteristic Infrared Absorption Bands for Isocyanate and Urethane Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2285 | Strong, Sharp remspec.comspectroscopyonline.com |

| Urethane (R-NH-CO-OR') | N-H Stretch | ~3300 | Strong, Broad |

| Urethane (R-NH-CO-OR') | C=O Stretch (Amide I) | ~1700-1730 | Strong |

| Urethane (R-NH-CO-OR') | N-H Bend / C-N Stretch (Amide II) | ~1530-1545 | Moderate cdc.gov |

This table presents generalized data for isocyanate and urethane functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the detailed structural elucidation of this compound and the polymers derived from it. pageplace.de Both ¹H NMR and ¹³C NMR provide precise information about the chemical environment of atoms within the molecule, allowing for unambiguous confirmation of structure and analysis of polymer microstructure. nih.gov

In the ¹H NMR spectrum of a related compound, lysine (B10760008) diisocyanate (LDI) ethyl ester, the protons adjacent to the isocyanate and ester groups are clearly resolved. nih.gov For example, signals corresponding to OCN–CH₂–, OCN–CH–, and C(O)–O–CH₂– appear at distinct chemical shifts. nih.gov When this compound reacts to form a polyurethane, new signals appear that are characteristic of the urethane linkage, such as the NH proton. The chemical shift of this NH proton can provide information about the specific isocyanate group that has reacted in lysine-based diisocyanates. researchgate.net

¹³C NMR is particularly useful for analyzing the carbon backbone of the monomer and the resulting polymer. The carbon atom of the isocyanate group has a characteristic chemical shift. For instance, in a doubly labeled polymeric methylenebis(phenylisocyanate) (pMDI), the isocyanate ¹³C signal appears as a doublet around δ124.6 ppm. cnrs.fr Upon reaction, this signal disappears and is replaced by a new carbonyl signal for the urethane linkage at a different chemical shift (e.g., δ152.6 ppm for a urea (B33335) derivative). cnrs.fr Quantitative ¹³C NMR can be employed to determine the composition of different monomer units within a polymer chain. nih.gov

Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate proton and carbon signals, aiding in the complete and unambiguous assignment of all resonances in complex polymer structures derived from lysine-based isocyanates. researchgate.netcopernicus.org

Table 2: Representative ¹H NMR Chemical Shifts for Lysine Diisocyanate Ethyl Ester

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| OCN–CH– | 4.04 | Triplet |

| C(O)–O–CH₂– | 4.28 | Quartet |

| OCN–CH₂– | 3.34 | Triplet |

| –CH₂– (chain) | 1.49–1.88 | Multiplet |

Data is for the related compound Lysine Diisocyanate Ethyl Ester and serves as an illustrative example. nih.gov

Mass Spectrometry for Product Identification and Purity Assessment of this compound Derivatives

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and structure of this compound derivatives and to assess the purity of reaction products. nih.gov It is particularly effective when coupled with a chromatographic separation method, such as Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). nih.gov

For analysis, isocyanates are often converted into more stable derivatives to improve their chromatographic behavior and ionization efficiency. nih.govresearchgate.net Common derivatizing agents include 1-(2-methoxyphenyl) piperazine (B1678402) (1,2-MP) or di-n-butylamine (DBA). nih.govresearchgate.net Electrospray ionization (ESI) is a soft ionization technique frequently used for these derivatives, typically forming protonated molecules [M+H]⁺. researchgate.netastm.org

Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis. nih.gov In a technique called Selected Reaction Monitoring (SRM), a specific parent ion (e.g., the [M+H]⁺ of the derivatized isocyanate) is selected and fragmented, and a characteristic product ion is monitored. astm.org This enhances selectivity and sensitivity, allowing for the quantification of trace amounts of isocyanate-derived compounds. astm.org For example, the transition from the protonated molecule [M+H]⁺ to a fragment containing the protonated derivatizing agent can be used for screening and quantification. astm.org This approach is crucial for identifying residual monomers, side products, and oligomers in polymerization reactions. nih.gov

High-resolution mass spectrometry (HRMS) can be used to determine the exact elemental composition of a molecule by measuring its mass with very high accuracy, which is invaluable for confirming the identity of novel derivatives. nist.gov

Chromatographic Methods for Separation and Quantification of this compound Reaction Products

Chromatographic techniques are essential for separating and quantifying the components of complex mixtures resulting from reactions involving this compound. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are the most common methods employed. epa.govresearchgate.net

HPLC is widely used for the analysis of isocyanates and their derivatives. researchgate.net Due to the reactivity of the isocyanate group, samples are typically derivatized prior to analysis to form stable compounds like ureas or urethanes. epa.gov Reverse-phase HPLC (RP-HPLC) is a common mode of separation, where a nonpolar stationary phase is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with additives like formic or phosphoric acid. epa.govsielc.com Detection is frequently performed using an ultraviolet (UV) detector, as the derivatives often possess a chromophore. researchgate.net For enhanced specificity, HPLC can be coupled with a mass spectrometer (LC-MS), which provides both separation and mass identification. astm.org

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for characterizing the molecular weight distribution of polymers derived from this compound. GPC separates polymer chains based on their hydrodynamic volume in solution. Larger molecules elute first, while smaller molecules elute later. This technique provides crucial information about the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the synthesized polymer, which are critical parameters that influence the material's physical and mechanical properties.

Table 3: Common Chromatographic Techniques for Isocyanate Analysis

| Technique | Principle | Application for this compound | Key Information Obtained |

|---|---|---|---|

| HPLC | Separation based on polarity and interaction with stationary/mobile phases. | Quantification of residual monomer, reaction byproducts, and purity of derivatives (after derivatization). | Purity, concentration of specific compounds. researchgate.net |

| LC-MS | HPLC separation combined with mass spectrometric detection. | Identification and quantification of known and unknown reaction products with high selectivity. | Molecular weight, structural information, and concentration. astm.org |

| GPC/SEC | Separation based on molecular size (hydrodynamic volume). | Characterization of polymers derived from the monomer. | Molecular weight distribution (Mn, Mw), and polydispersity index (PDI). cnrs.fr |

Rheological Characterization of Derived Polymeric Systems from this compound

Rheology is the study of the flow and deformation of materials. For polymeric systems derived from this compound, rheological characterization provides fundamental insights into their processing behavior and final performance. Properties such as viscosity, storage modulus (G'), and loss modulus (G'') are measured to understand the material's viscoelastic nature.

The viscosity of isocyanate-terminated prepolymers is a critical parameter for their application, for example, in coatings or adhesives. It dictates the material's flowability and processability. The viscosity can be measured as a function of shear rate to determine if the fluid is Newtonian or non-Newtonian (shear-thinning or shear-thickening). researchgate.net

For cured polymeric materials, dynamic mechanical analysis (DMA) is often used. This technique applies an oscillatory strain to the sample and measures the resulting stress. From this, the storage modulus (G'), which represents the elastic portion of the material's response (energy stored), and the loss modulus (G''), which represents the viscous portion (energy dissipated as heat), are determined. The ratio of these two, tan(δ) = G''/G', is the damping factor and provides information about the material's ability to absorb energy. These parameters are often measured over a range of temperatures to identify key thermal transitions, such as the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more rubbery state. The rheological properties are directly linked to the polymer's molecular weight, degree of crosslinking, and chain architecture. researchgate.net

Theoretical and Computational Studies of Methyl 6 Isocyanatohexanoate

Quantum Chemical Calculations of Molecular and Electronic Structure of Methyl 6-isocyanatohexanoate

No specific data found in the scientific literature.

Molecular Dynamics Simulations of Polymerization Processes Involving this compound

No specific data found in the scientific literature.

Reaction Pathway Modeling and Transition State Analysis for this compound Reactions

No specific data found in the scientific literature.

Prediction of Spectroscopic Properties of this compound and its Derivatives

No specific data found in the scientific literature.

Design of Novel Isocyanate-Based Materials via Computational Approaches

No specific data found in the scientific literature.

Future Research Directions and Emerging Paradigms for Methyl 6 Isocyanatohexanoate

Sustainable and Green Chemistry Approaches in Methyl 6-isocyanatohexanoate Synthesis and Application

The traditional synthesis of isocyanates often involves the use of highly toxic phosgene (B1210022), a substance that poses significant environmental and health risks. nih.govdigitellinc.comresearchgate.net Future research is intensely focused on developing phosgene-free routes for the synthesis of aliphatic isocyanates like this compound. nih.govutwente.nlutwente.nl These greener alternatives are crucial for enhancing the sustainability profile of the resulting polymers.

One promising avenue is the catalytic decomposition of carbamates, which can be derived from amines and sources like dimethyl carbonate or even carbon dioxide. nih.govacs.org This approach aligns with the principles of atom economy and waste reduction. For instance, the synthesis of hexamethylene-1,6-diisocyanate (HDI), a structurally related aliphatic diisocyanate, has been successfully achieved through the catalytic decomposition of dimethylhexane-1,6-dicarbamate over heterogeneous catalysts like zinc-incorporated berlinite (B1174126) (ZnAlPO4). nih.gov Similar strategies could be adapted for the continuous production of this compound.

Furthermore, leveraging bio-based feedstocks is a cornerstone of green chemistry. nih.gov Since this compound is derived from lysine (B10760008), an amino acid producible through fermentation, it represents a significant step towards renewable polymers. researchgate.netresearchgate.netresearchgate.net Research into optimizing the fermentation and conversion processes of lysine to this compound will be critical in creating a fully bio-based production pipeline. This includes exploring enzymatic pathways for the conversion of lysine derivatives to isocyanates, which could offer high selectivity and mild reaction conditions.

The application of green polyurethanes derived from bio-based isocyanates is another active area of research. nih.govresearchgate.net Studies have demonstrated the successful synthesis of polyurethane films using lysine-derived diisocyanates (LDI) and triisocyanates (LLTI) with bio-based crosslinkers like white dextrins. nih.govresearchgate.netnih.gov These materials exhibit tunable thermal and mechanical properties, paving the way for a new generation of sustainable coatings, adhesives, and elastomers.

| Green Synthesis Approach | Precursors | Catalyst/Method | Potential Advantages |

| Carbamate Decomposition | Methyl 6-aminohexanoate (B3152083), Dimethyl Carbonate | Heterogeneous Zinc or other metal-based catalysts | Avoids phosgene, potential for continuous processing |

| Reductive Carbonylation | Nitro-precursor of Methyl 6-aminohexanoate, Carbon Monoxide | Homogeneous transition metal catalysts (e.g., Palladium, Rhodium) | Direct conversion, potential for milder conditions |

| Urea (B33335) Method | Urea, Alcohols, Methyl 6-aminohexanoate | Thermal decomposition | Utilizes inexpensive urea, potential for "zero emission" process |

| Enzymatic Conversion | Lysine derivatives | Biocatalysts (e.g., transaminases, decarboxylases) | High selectivity, mild reaction conditions, renewable |

Advanced Catalytic Systems for Enhanced Selectivity in this compound Reactions

The development of advanced catalytic systems is paramount for achieving high selectivity and efficiency in the synthesis and subsequent reactions of this compound. Future research will likely focus on both homogeneous and heterogeneous catalysis to address the challenges of traditional methods.

In the realm of isocyanate synthesis, the reductive carbonylation of nitro compounds is a significant area of interest. nih.govacs.orgresearchgate.net This process, which converts a nitro group directly to an isocyanate group using carbon monoxide, can be catalyzed by transition metal complexes of palladium, rhodium, and ruthenium. nih.govacs.org A key challenge is the recovery and recycling of these precious metal catalysts. Therefore, the development of robust, recyclable homogeneous catalysts or highly active and stable heterogeneous catalysts is a critical research direction. For this compound, this would involve the selective carbonylation of a corresponding nitro-ester precursor.

Another important catalytic frontier is the thermal decomposition of carbamates. nih.govacs.orgresearchgate.net Research into single-component metal catalysts, particularly zinc-based systems, has shown promise due to their high activity and cost-effectiveness. nih.gov Composite catalysts, which incorporate a second metal to modulate the activity of the primary catalyst, are also being explored to enhance the yield and selectivity of isocyanate formation. nih.gov The optimization of catalyst composition and reaction conditions, such as temperature, pressure, and solvent, will be crucial for the industrial-scale production of this compound via this route.

For the polymerization of this compound into polyurethanes and other polymers, organocatalysis presents an attractive alternative to traditional metal-based catalysts like dibutyltin (B87310) dilaurate. Organocatalysts can offer improved control over the polymerization process, leading to polymers with well-defined architectures and properties. Furthermore, they can be designed to be less toxic and more environmentally benign.

| Catalytic System | Reaction Type | Key Research Focus | Expected Outcome |

| Homogeneous Transition Metal Complexes (Pd, Rh, Ru) | Reductive Carbonylation | Catalyst stability and recyclability, ligand design | High selectivity, milder reaction conditions |

| Heterogeneous Metal Oxide Catalysts (e.g., ZnO, ZnAlPO4) | Carbamate Decomposition | Catalyst activity and longevity, process optimization | Phosgene-free synthesis, scalability |

| Organocatalysts | Polyurethane Synthesis | Catalyst design for controlled polymerization, biocompatibility | Metal-free polymers, tailored material properties |

| Biocatalysts (Enzymes) | Isocyanate Synthesis/Polymerization | Enzyme discovery and engineering, process integration | High stereoselectivity, sustainable processes |

Bio-Inspired Materials and Bio-Conjugates from this compound

The inherent biocompatibility and biodegradability of lysine make its derivatives, such as this compound, ideal building blocks for a new generation of bio-inspired materials and bioconjugates. nih.govnih.govresearchgate.net Future research in this area is poised to make significant contributions to the biomedical field.

Polyurethanes synthesized from lysine diisocyanate (LDI) have demonstrated excellent potential as scaffolds for tissue engineering. nih.govnih.govresearchgate.netrug.nl These materials are not only biocompatible but also degrade into non-toxic products, namely lysine. rug.nl By carefully controlling the polymer architecture, it is possible to create materials with a wide range of mechanical properties, from soft and flexible elastomers to more rigid structures, suitable for various soft-tissue regeneration applications. nih.govresearchgate.net Research will continue to explore the synthesis of polyurethanes from this compound with tailored degradation rates and mechanical properties to match specific tissue requirements.

The isocyanate group of this compound is highly reactive towards primary amines, such as the lysine residues found on the surface of proteins. This reactivity can be harnessed for the development of novel bioconjugation strategies. nih.govnih.gov Site-selective modification of proteins and antibodies is a rapidly growing field, with applications in diagnostics, therapeutics, and targeted drug delivery. nih.govnih.gov Future research could explore the use of this compound as a linker molecule to attach therapeutic agents or imaging probes to biomolecules. The ester functionality of the molecule could also be exploited for further chemical modification or to impart specific properties to the resulting bioconjugate.

Moreover, the versatility of this compound allows for its incorporation into other bio-based polymers, such as polyamides. The reaction of isocyanates with amines to form ureas, and the potential for further reactions, opens up possibilities for creating novel bio-based copolymers and blends with unique properties. For example, the development of bio-based nylon-like materials from lysine and its derivatives is an active area of research. researchgate.netdomochemicals.comalderbioinsights.co.ukresearchgate.net

Integration with Additive Manufacturing Technologies for this compound-Based Polymers

Additive manufacturing, or 3D printing, is revolutionizing the fabrication of complex, customized structures for a wide range of applications, from medical devices to consumer products. google.comnih.govacs.org The development of novel photopolymerizable resins and thermoplastic filaments is crucial for expanding the capabilities of these technologies. mdpi.comresearchgate.netnih.govnih.govyoutube.com Aliphatic isocyanates, including derivatives of this compound, are promising candidates for the creation of 3D-printable polyurethane elastomers and other polymers. google.comnih.gov

Future research will focus on the formulation of photocurable resins based on this compound. This involves synthesizing prepolymers with reactive end-groups, such as acrylates or methacrylates, that can be crosslinked upon exposure to UV light. The ability to create bio-based and biodegradable 3D-printed objects opens up exciting possibilities in areas like personalized medicine, where custom implants and scaffolds can be fabricated on demand. The use of aliphatic isocyanates is particularly advantageous for applications requiring resistance to UV degradation. google.com

The development of thermoplastic polyurethanes (TPUs) from this compound for fused deposition modeling (FDM) is another important research direction. This would involve synthesizing high-molecular-weight linear polymers that can be extruded into filaments. The properties of these TPUs could be tailored by varying the polyol component and the chain extender used in the polymerization. The creation of bio-based and potentially biodegradable TPU filaments would provide a sustainable alternative to the petroleum-based materials currently used in FDM.

| Additive Manufacturing Technology | Material Type | Key Research and Development Areas | Potential Applications |

| Vat Photopolymerization (SLA, DLP) | Photocurable Resins | Synthesis of photocurable prepolymers from this compound, optimization of resin viscosity and curing kinetics. | Customized medical implants, tissue engineering scaffolds, soft robotics. |

| Fused Deposition Modeling (FDM) | Thermoplastic Filaments | Synthesis of high-molecular-weight thermoplastic polyurethanes, investigation of filament extrusion and printability. | Flexible prototypes, biodegradable consumer products, wearable devices. |

| Direct Ink Writing (DIW) | Polymer Inks/Gels | Formulation of shear-thinning inks containing this compound-based polymers. | Bioprinting of cell-laden constructs, fabrication of complex hydrogel structures. |

Development of Smart and Responsive Materials Incorporating this compound-Derived Components

Smart and responsive materials, which can change their properties in response to external stimuli such as temperature, pH, or light, are at the forefront of materials science. Polyurethanes, due to their segmented nature, are excellent candidates for the design of such materials. The incorporation of components derived from this compound into these systems offers the potential to create novel, biocompatible, and biodegradable smart materials.

Shape memory polyurethanes (SMPUs) are a class of smart materials that can recover their original shape from a deformed state upon the application of an external stimulus, typically heat. nih.govmdpi.commdpi.comresearchgate.netresearchgate.net The shape memory effect in polyurethanes is governed by the phase separation between the hard and soft segments. By using this compound to form the hard segments, it may be possible to create SMPUs with tunable transition temperatures and mechanical properties. The biodegradability of the lysine-based hard segments would be a significant advantage for biomedical applications, such as self-deploying stents or smart sutures.

The development of pH-responsive materials is another exciting area of research. researchgate.netmdpi.com The presence of the ester group in this compound, and the potential to introduce other functional groups derived from the lysine backbone, could be exploited to create polymers that swell, shrink, or degrade in response to changes in pH. researchgate.netmdpi.com Such materials could have applications in drug delivery systems, where the release of a therapeutic agent is triggered by the acidic environment of a tumor, or in sensors.

Furthermore, the creation of self-healing polymers based on this compound is a compelling future direction. Self-healing can be achieved through the incorporation of dynamic covalent bonds or supramolecular interactions into the polymer network. The urethane (B1682113) and potential urea linkages formed from the isocyanate group, along with other functional groups, could be designed to be reversible, allowing the material to repair itself after damage.

Q & A

Q. How should researchers address batch variability in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.